molecular formula C13H10N2O4 B11989174 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol CAS No. 3762-63-8

2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol

Cat. No.: B11989174
CAS No.: 3762-63-8
M. Wt: 258.23 g/mol
InChI Key: IVLAJZAWUQXYSU-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is a Schiff base compound with the molecular formula C13H10N2O4. It is characterized by the presence of an azomethine group (C=N) and a nitro group (NO2) attached to a phenolic ring. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitroaniline. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can enhance the compound’s biological activity and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both hydroxyl and nitro groups on the phenolic ring provides a balance between electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .

Properties

CAS No.

3762-63-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H10N2O4/c16-12-6-5-10(15(18)19)7-9(12)8-14-11-3-1-2-4-13(11)17/h1-8,16-17H

InChI Key

IVLAJZAWUQXYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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